Phenol, 4,4'-indole-2,3-diyldi-
Description
Properties
CAS No. |
5890-93-7 |
|---|---|
Molecular Formula |
C20H15NO2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
4-[2-(4-hydroxyphenyl)-1H-indol-3-yl]phenol |
InChI |
InChI=1S/C20H15NO2/c22-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)21-20(19)14-7-11-16(23)12-8-14/h1-12,21-23H |
InChI Key |
MGOARPQWMKCCSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Other CAS No. |
5890-93-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Bisphenol A (BPA)
- Molecular Formula : C₁₅H₁₆O₂
- Structure: Two phenol groups connected via a 2,2-propylidene bridge.
- Applications : Widely used in polycarbonate plastics and thermal paper coatings .
- Key Differences: Linker Group: BPA uses a flexible propane-derived linker, whereas Phenol, 4,4'-indole-2,3-diyldi- employs a rigid indole core. Electronic Effects: The indole’s aromaticity and nitrogen atom may enhance π-π stacking and hydrogen-bonding interactions compared to BPA’s aliphatic linker.
2.1.2 3-Chloro-N-phenyl-phthalimide
- Molecular Formula: C₁₄H₈ClNO₂
- Structure : A phthalimide scaffold with chloro and phenyl substituents.
- Applications: Monomer for polyimide synthesis .
- Key Differences: Functional Groups: Lacks phenol groups but includes electron-withdrawing phthalimide and chloro moieties. Reactivity: The phthalimide’s carbonyl groups facilitate nucleophilic substitution, unlike the indole-phenol system, which may favor electrophilic aromatic substitution.
2.1.3 Dimethyl Indole-2,3-dicarboxylates
- Example: Dimethyl 5-methylindole-2,3-dicarboxylate (C₁₃H₁₁NO₄).
- Structure : Indole core with ester groups at positions 2 and 3.
- Synthesis : Prepared from diphenylhydrazines and dimethyl acetylenedicarboxylate (DMAD) in moderate yields .
- Key Differences: Substituents: Ester groups dominate reactivity, contrasting with the phenolic -OH groups in the target compound.
Physicochemical Properties
Notes:
- BPA’s lack of heteroatoms reduces polarity compared to the indole derivative.
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